PI3K-IN-49 Chemotype Differentiation: Benzopyrimidin-4(3H)-one Scaffold vs. Clinical PI3K Inhibitors
PI3K-IN-49 belongs to the benzopyrimidin-4(3H)-one chemotype disclosed in WO2023239710A1 [1]. This scaffold class is structurally distinct from the imidazoquinazolinone core of Idelalisib (CAL-101), the thieno[3,2-d]pyrimidine core of Alpelisib (BYL-719), and the 2,3-dihydroimidazo[1,2-c]quinazoline core of Copanlisib (BAY 80-6946) [2][3][4]. The benzopyrimidin-4(3H)-one chemotype represents a distinct chemical series with a specific substitution pattern including a 4,4-dimethylpiperidinyl group at the 2-position of the quinazolinone ring and an (R)-configured benzylic amine bearing a 5-fluorobenzoic acid moiety .
| Evidence Dimension | Chemical scaffold / chemotype |
|---|---|
| Target Compound Data | Benzopyrimidin-4(3H)-one core; substituted quinazolinone; C26H31FN4O3; MW 466.55 |
| Comparator Or Baseline | Idelalisib (imidazoquinazolinone; C22H18FN7O; MW 415.42); Alpelisib (thienopyrimidine; C19H22F3N5O2S; MW 441.47); Copanlisib (imidazoquinazoline; C23H28N8O4; MW 480.52) |
| Quantified Difference | Distinct chemical series with no structural overlap among core scaffolds; differentiated by benzopyrimidin-4(3H)-one core bearing 4,4-dimethylpiperidinyl substitution |
| Conditions | Structural comparison based on patent disclosures and chemical characterization data |
Why This Matters
Scaffold identity determines binding mode, isoform selectivity, and resistance profile; substitution with alternative chemotypes may yield divergent biological outcomes even at comparable potency levels.
- [1] WO2023239710A1 - Benzopyrimidin-4(3H)-ones as PI3K inhibitors. WIPO (PCT), 2023. View Source
- [2] PubChem. Idelalisib Compound Summary. CID 11625818. View Source
- [3] PubChem. Alpelisib Compound Summary. CID 56649450. View Source
- [4] PubChem. Copanlisib Compound Summary. CID 135565596. View Source
